AXKO-0046 dihydrochloride stability at room temperature

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Compound of Interest

Compound Name: AXKO-0046 dihydrochloride

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Technical Support Center: AXKO-0046 Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and experimental use of **AXKO-0046 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for AXKO-0046 dihydrochloride?

A1: For long-term storage, **AXKO-0046 dihydrochloride** solid should be stored at 4°C, sealed, and protected from moisture and light.[1] If dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation, avoid repeated freeze-thaw cycles.[1]

Q2: What is the stability of **AXKO-0046 dihydrochloride** at room temperature?

A2: **AXKO-0046 dihydrochloride** is stable for short-term shipping at room temperature for periods of less than two weeks.[3] However, for routine laboratory use and storage, it is not recommended to keep the compound at room temperature for extended periods to ensure its integrity and activity. The compound is stable under the recommended storage conditions of 4°C.[3]



Q3: How should I dissolve AXKO-0046 dihydrochloride?

A3: **AXKO-0046 dihydrochloride** is soluble in DMSO.[1][4] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 50 mg/mL (111.49 mM).[1] It is important to use newly opened, hygroscopic DMSO, as moisture can impact solubility.[1] Sonication may be required to fully dissolve the compound.[1][4]

Q4: What is the mechanism of action of AXKO-0046?

A4: AXKO-0046 is a highly selective, uncompetitive inhibitor of Lactate Dehydrogenase B (LDHB).[5][6] It binds to a novel allosteric site on the LDHB enzyme, distinct from the catalytic active site.[5][6] This binding occurs at the interface between two dimers of the enzyme tetramer.[6] As an uncompetitive inhibitor, AXKO-0046 binds to the enzyme-substrate complex (LDHB-NADH-pyruvate), and its inhibitory activity increases with higher concentrations of the substrates, NADH and pyruvate.[5]

Q5: What are the primary research applications for AXKO-0046?

A5: AXKO-0046 is primarily used in cancer metabolism research.[1][5] By selectively inhibiting LDHB, it serves as a chemical probe to investigate the role of LDHB-associated pathways in cancer cell proliferation, autophagy, and metabolic reprogramming.[5][7] It is particularly relevant for studying cancers that exhibit a dependence on aerobic glycolysis, such as certain types of breast and lung cancer.[8][9]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Compound Precipitation in Media	- Low solubility in aqueous solutions Exceeding the solubility limit Interaction with media components.	- Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%) Prepare fresh dilutions from a concentrated stock solution just before use If precipitation occurs during dilution, try gentle warming or brief sonication. Note that slight precipitation has been observed at concentrations higher than 1200 μM in some in vitro assays.[10]
Inconsistent or No Inhibitory Effect	- Compound Degradation: Improper storage or handling Incorrect Assay Conditions: Sub-optimal pH, temperature, or enzyme/substrate concentrations Pipetting Errors: Inaccurate dilution of the inhibitor.	- Verify Compound Integrity: Use a fresh aliquot of the inhibitor. Ensure proper storage conditions have been maintained Optimize Assay: Confirm that the assay buffer pH and temperature are optimal for LDHB activity. Since AXKO-0046 is an uncompetitive inhibitor, ensure that both NADH and pyruvate are present at appropriate concentrations.[5]- Serial Dilutions: Prepare fresh serial dilutions for each experiment to ensure accurate concentrations.
High Background Signal in Assay	- Compound Interference: The compound itself may absorb light or fluoresce at the assay wavelength Contaminated	- Run Controls: Include control wells with the compound but without the enzyme to check for direct interference Use



	Reagents: Impurities in the buffer, enzyme, or substrate.	Fresh Reagents: Prepare fresh buffers and reagent solutions.
Unexpected Cellular Effects	- Off-target effects: Although highly selective for LDHB, high concentrations may lead to unforeseen interactions Cellular context: The effect of LDHB inhibition can be cell-type specific.[8][11]	- Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration with maximal LDHB inhibition and minimal off-target effects Literature Review: Consult literature for known effects of LDHB inhibition in your specific cell model. For example, LDHB expression and its role can vary significantly between different cancer types.[8][11]

Quantitative Data Summary

Table 1: Stability and Storage of AXKO-0046 Dihydrochloride

Form	Storage Temperature	Duration	Notes
Solid	4°C	Long-term	Sealed, away from moisture and light.[1]
In Solvent	-80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles.[1]
In Solvent	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.[1]
Shipping	Room Temperature	< 2 weeks	For short-term transport.[3]

Table 2: In Vitro Activity of AXKO-0046



Parameter	Value	Target	Notes
EC50	42 nM	Human LDHB	Uncompetitive inhibition.[4][5]
IC50	5.56 nM	Human LDHB	Determined in a colorimetric assay.[10]

Experimental Protocols & Methodologies

LDHB Inhibition Assay (Based on Shibata et al., 2021)

This protocol describes a substrate-competition assay to determine the inhibitory activity of AXKO-0046 on LDHB.

Reagent Preparation:

- Prepare a stock solution of AXKO-0046 in 100% DMSO.
- $\circ~$ Prepare serial dilutions of AXKO-0046 to achieve final assay concentrations ranging from 0.00001 μM to 100 $\mu\text{M}.$
- Prepare solutions of NADH and pyruvate at various concentrations (e.g., 10, 30, 50, 100, and 200 μM).
- Prepare a solution of purified human LDHB enzyme at a suitable concentration (e.g., 0.25 nM).

Assay Procedure:

- In a suitable assay plate, add the LDHB enzyme solution.
- Add the desired concentration of AXKO-0046.
- To initiate the enzymatic reaction, add the NADH and pyruvate substrates. To determine the uncompetitive nature, vary the concentration of one substrate while keeping the other constant.

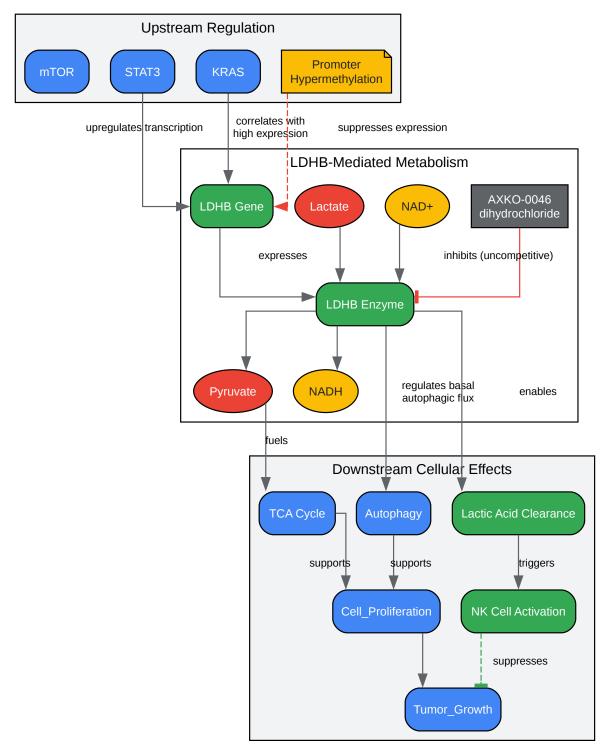


- Incubate the reaction mixture at room temperature for 15 minutes.
- Data Analysis:
 - Measure the enzyme activity by monitoring the change in a detectable product (e.g., NAD+) or the consumption of a substrate (e.g., NADH).
 - Calculate the EC₅₀ values at different substrate concentrations. For an uncompetitive inhibitor like AXKO-0046, the EC₅₀ values will decrease as the substrate concentration increases.[5]

Visualizations

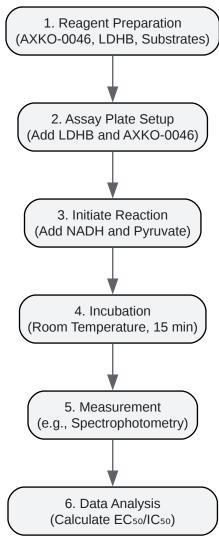


LDHB Signaling Pathway in Cancer Metabolism





Experimental Workflow: LDHB Inhibition Assay



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